2,6-Dibromo-p-xylene

CAS No.: 66788-13-4

Cat. No.: VC4549940

Molecular Formula: C8H8Br2

Molecular Weight: 263.96

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66788-13-4 |

|---|---|

| Molecular Formula | C8H8Br2 |

| Molecular Weight | 263.96 |

| IUPAC Name | 1,3-dibromo-2,5-dimethylbenzene |

| Standard InChI | InChI=1S/C8H8Br2/c1-5-3-7(9)6(2)8(10)4-5/h3-4H,1-2H3 |

| Standard InChI Key | IWZNGNLJRXZVSV-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=C1)Br)C)Br |

Introduction

Chemical Identification and Structural Properties

Molecular and Structural Characteristics

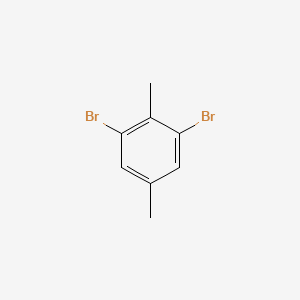

2,6-Dibromo-p-xylene, systematically named 1,3-dibromo-2,5-dimethylbenzene, belongs to the family of halogenated aromatic hydrocarbons. Its structure features a para-xylene backbone (1,4-dimethylbenzene) with bromine substituents at the 2 and 6 positions (Figure 1). Key identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1,3-Dibromo-2,5-dimethylbenzene | |

| Molecular Formula | ||

| Molecular Weight | 263.96 g/mol | |

| InChI Key | IWZNGNLJRXZVSV-UHFFFAOYSA-N | |

| SMILES | CC1=CC(=C(C(=C1)Br)C)Br |

The compound’s symmetry and substitution pattern influence its crystallinity and reactivity. X-ray diffraction studies of related dibrominated xylenes reveal planar aromatic systems with Br–C bond lengths averaging 1.89 Å, consistent with typical carbon-bromine single bonds .

Synthesis and Manufacturing

Bromination of p-Xylene

The synthesis of dibrominated xylenes typically involves electrophilic aromatic substitution, where bromine replaces hydrogen atoms on the aromatic ring. For 2,6-Dibromo-p-xylene, regioselectivity is critical. While specific protocols for the 2,6 isomer are less documented than for its 2,5 counterpart, general methods include:

-

Catalytic Bromination: Using as a catalyst in a solvent such as monobromo-p-xylene or dichloromethane .

-

Temperature Control: Reactions conducted at 15–25°C to minimize polybromination .

-

Stoichiometry: A 2:1 molar ratio of bromine to p-xylene ensures dibromination.

A patent for 2,5-dibromo-p-xylene (US3932542A) highlights the role of hydrated iron catalysts in achieving high isomer ratios (17:1 for 2,5 vs. 2,3 isomers) . Adapting such methods with modified directing groups could theoretically yield the 2,6 isomer, though experimental details remain scarce in open literature.

Physical and Chemical Properties

| Property | Value (Estimated) | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | ~245°C (extrapolated) | |

| Solubility | Low in water; soluble in dioxane, DMF | |

| Density | ~2.01 g/cm³ |

The compound’s low water solubility and high melting point (inferred from related isomers) align with trends in halogenated aromatics, where bromine enhances molecular weight and van der Waals interactions .

Reactivity and Stability

Density functional theory (DFT) studies on 3,6-dibromo-p-xylene (structurally identical to 2,6-dibromo-p-xylene) reveal:

-

Electronic Effects: Bromine’s electron-withdrawing nature reduces the aromatic ring’s electron density, decreasing electrophilic substitution reactivity .

-

Thermodynamic Stability: The 2,6 isomer exhibits greater stability than mono- or tribrominated derivatives due to reduced steric strain and balanced inductive effects .

Applications in Industrial and Pharmaceutical Chemistry

Pharmaceutical Intermediates

2,6-Dibromo-p-xylene serves as a precursor in synthesizing:

-

Phthalazinone Derivatives: Potent inhibitors of phosphodiesterase 4 (PDE4), a target for inflammatory diseases .

-

N-Phenylated Polyamines: Utilized in catalysis and polymer science, these compounds form via polycondensation reactions with aniline .

Advanced Materials

-

Organic Solvent Nanofiltration (OSN) Membranes: Incorporation into polybenzimidazole (PBI) matrices enhances solvent resistance and permeance for acetone, methanol, and toluene.

-

Porous Polymeric Networks (PPNs): Friedel-Crafts alkylation with triphenylamine yields materials with high surface areas for gas storage .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume